![molecular formula C14H24O B13259706 2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13259706.png)
2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene is a spirocyclic compound characterized by its unique three-dimensional structure and conformational rigidity. Spirocyclic compounds are notable for their broad biological activity and are often found in natural products and pharmacologically relevant drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spirocyclic compounds like 2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene typically involves the formation of the spirocyclic core through cyclization reactions. One common method is the Diels-Alder reaction, where an α-methylene caprolactam reacts with a diene in the presence of a Cu(II) and (S,S)-tBu-BOX complex to afford the desired spirocyclic compounds with good exo-selectivity and excellent enantioselectivity .
Industrial Production Methods
Industrial production methods for spirocyclic compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction may produce spirocyclic alcohols .
Scientific Research Applications
2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene involves its interaction with specific molecular targets and pathways. For example, spirocyclic compounds have been shown to bind with high affinity to the allosteric binding site of the vesicular acetylcholine transporter (VAChT), affecting neurotransmitter release . The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene include other spirocyclic compounds such as:
- 8-Azaspiro[5.6]dodec-10-ene
- 2-Methyl-2-propanyl 1-fluoro-7-oxa-3-azaspiro[5.6]dodec-9-ene-3-carboxylate
Uniqueness
What sets this compound apart is its specific structural features and the resulting biological activity. Its unique three-dimensional structure and conformational rigidity contribute to its broad range of applications and potential therapeutic properties .
Properties
Molecular Formula |
C14H24O |
|---|---|
Molecular Weight |
208.34 g/mol |
IUPAC Name |
4-propan-2-yl-7-oxaspiro[5.6]dodec-9-ene |
InChI |
InChI=1S/C14H24O/c1-12(2)13-7-6-9-14(11-13)8-4-3-5-10-15-14/h3,5,12-13H,4,6-11H2,1-2H3 |
InChI Key |
VFGBGMQBFIXOHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCC2(C1)CCC=CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


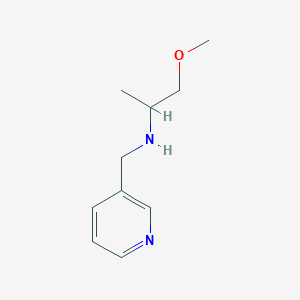
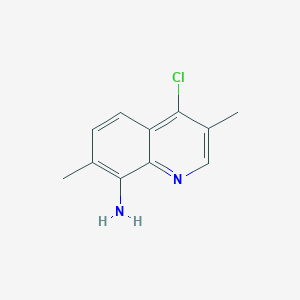
![Propan-2-yl 2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13259637.png)
![2-[(Heptan-4-yl)amino]-4-methylpentan-1-ol](/img/structure/B13259642.png)

![{[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]methyl}(propan-2-yl)amine](/img/structure/B13259656.png)
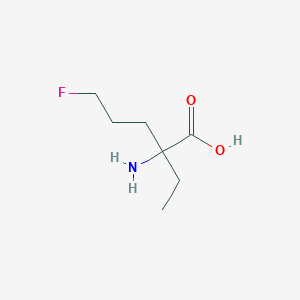

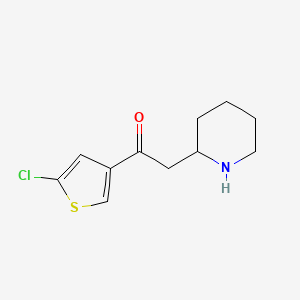
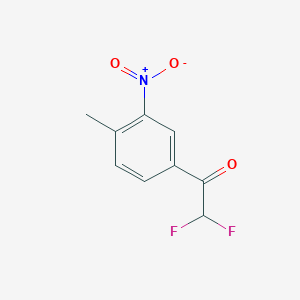
![2,3,3a,4,5,6-Hexahydro-1h-benz[de]isoquinoline](/img/structure/B13259679.png)
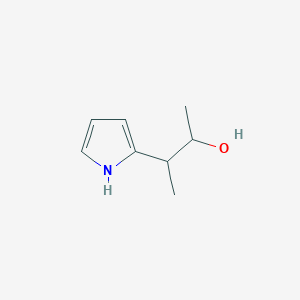

![(Propan-2-yl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B13259696.png)
